

Application Notes and Protocols for the Use of Natamycin (E235) in Beverages

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Compound of Interest

Compound Name: E235

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Introduction

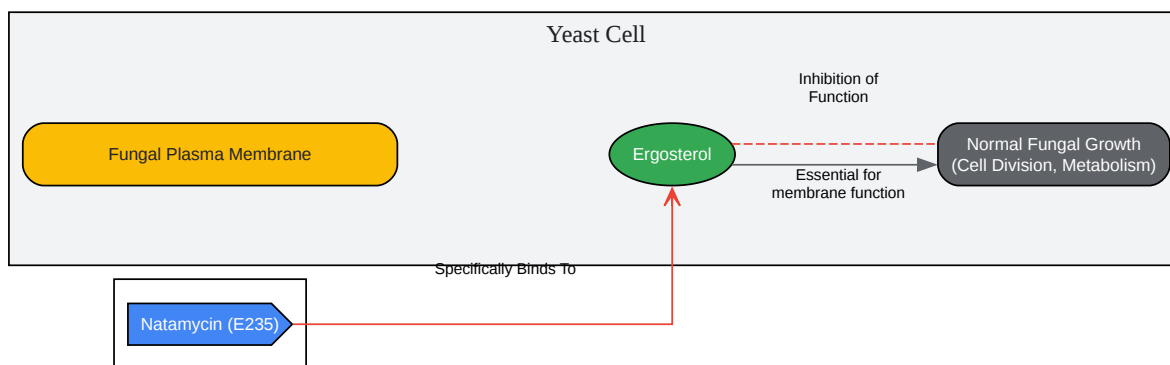
Natamycin, also known as pimaricin and designated as **E235**, is a natural antifungal agent produced through the fermentation of the bacterium *Streptomyces natalensis*.^{[1][2]} It is a polyene macrolide antibiotic with potent activity against a wide spectrum of yeasts and molds, making it a highly effective preservative in the food and beverage industry.^{[1][3]} Unlike other preservatives, Natamycin has no activity against bacteria or viruses, which allows it to be used in products that undergo bacterial fermentation without affecting the desired cultures.^{[3][4]} Its efficacy at low concentrations, stability over a range of conditions, and neutral impact on sensory properties make it an ideal choice for extending the shelf-life of various beverages by preventing spoilage from fungal contamination.^{[5][6]}

These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of Natamycin's mechanism of action, effective dosage in various beverages, and detailed protocols for evaluating its efficacy.

Mechanism of Action

The primary mode of action for Natamycin is its specific and high-affinity binding to ergosterol, the main sterol component of fungal cell membranes.^{[7][8]} This binding is crucial for its antifungal activity. Unlike other polyene antibiotics such as nystatin or amphotericin B, Natamycin does not permeabilize the yeast plasma membrane or cause leakage of cellular

contents.[8] Instead, the formation of the Natamycin-ergosterol complex is believed to inhibit fungal growth directly.[8] Studies have also suggested that Natamycin can inhibit the synthesis of ergosterol, further disrupting the integrity and function of the cell membrane.[9] This targeted mechanism ensures high specificity for fungi with minimal impact on other organisms.



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Caption: Mechanism of Natamycin action on yeast cells.

Application Notes

Efficacy and Recommended Dosages

Natamycin is effective against nearly all yeasts and molds that cause spoilage in beverages.[3] Its efficacy is concentration-dependent, and the required dosage can vary based on the beverage matrix, initial microbial load, pH, and storage conditions.

Table 1: Recommended Natamycin (**E235**) Dosages for Yeast Control in Beverages

Beverage Type	Target Microorganisms	Recommended Dosage (mg/L or ppm)	Efficacy & Notes	References
Wine (Dry)	Spoilage Yeasts (Saccharomyces, Zygosaccharomyces, Candida)	5 - 20	5 mg/L prevented growth of <i>S. bayanus</i> . Can be used to reduce reliance on SO ₂ and sorbate.	[5][10]
Wine (Sweet)	Spoilage Yeasts	30	Higher sugar content may require slightly higher dosage to prevent re-fermentation.	[5]
Fruit Juices	General Yeasts & Molds	10 - 20	Prevents spoilage and extends shelf life.	[2][11]
Apple Juice	Fermentative Yeasts	30	Can prevent fermentation for up to 6 weeks at 4°C without altering flavor.	[5]
Orange Juice	Yeasts	10 - 20	10 mg/L prevents yeast growth at 10°C.	[5]
Grape Juice	Yeasts	20	Effective at preventing yeast-driven spoilage.	[5]

Factors Influencing Efficacy

- **pH:** Natamycin is stable over a wide pH range (typically 4-10), but its stability decreases under highly acidic (pH < 4) or alkaline (pH > 10) conditions.[1] The acidic nature of many fruit juices can promote its degradation over time, especially during storage if not refrigerated.[1]
- **Temperature:** High processing temperatures, such as those used in pasteurization, can degrade Natamycin.[1] Its degradation in wine is faster at ambient temperatures (25°C) compared to chilled temperatures (8°C).[10] At 25°C, the half-life in a commercial red wine was less than two weeks.[10]
- **Solubility:** Natamycin has very low solubility in water (approx. 40 µg/mL), which makes it highly suitable for surface applications on foods like cheese.[11][12] In beverages, it forms a suspension. It is recommended to dilute Natamycin in a small amount of the beverage before adding it to the main batch to ensure even distribution.[5]
- **Beverage Matrix:** Components within the beverage, such as citric acid, may impact efficacy. One study noted that progressive concentrations of citric acid decreased the effect of Natamycin.[13]

Sensory Impact and Regulatory Status

Natamycin is widely preferred because it is tasteless, odorless, and colorless at typical usage levels, having no negative impact on the sensory qualities of the beverage.[5][14] It is approved as a food preservative in over 60 countries and is recognized as a safe ingredient by the FDA and the European Union (**E235**).[3][13] However, regulations regarding its use and maximum permitted levels can vary by country and specific application, so local guidelines should always be consulted.[11]

Experimental Protocols

To evaluate the effectiveness of Natamycin in a specific beverage, a preservative efficacy test, commonly known as a challenge study, is the most definitive method.

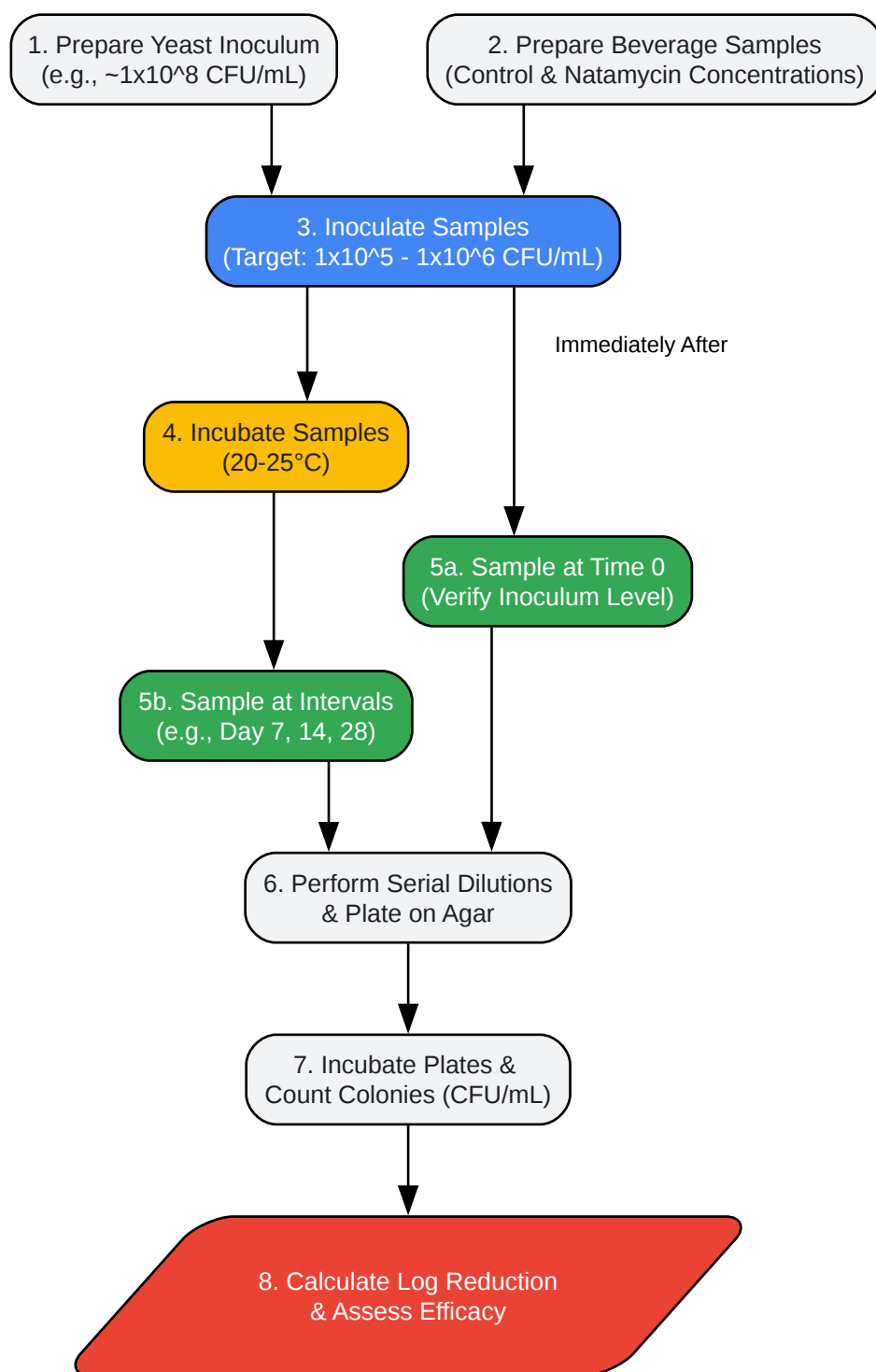
Protocol 1: Preservative Efficacy Challenge Test in a Beverage Matrix

This protocol is designed to determine the ability of Natamycin to inhibit or kill yeast in a liquid beverage system over a defined period.

4.1.1 Materials and Reagents

- Test Beverage (sterilized by filtration or autoclaving if possible, without degrading the matrix)
- Natamycin (**E235**) stock solution or powder
- Yeast strain of interest (e.g., *Saccharomyces cerevisiae*, *Zygosaccharomyces bailii*)
- Yeast growth medium (e.g., Sabouraud Dextrose Broth/Agar or Potato Dextrose Agar)
- Sterile saline solution (0.9% NaCl) or Butterfield's phosphate buffer
- Sterile test containers (e.g., flasks, bottles)
- Incubator set to appropriate temperature (e.g., 20-25°C)
- Micropipettes, spreaders, Petri dishes, and other standard microbiology lab equipment

4.1.2 Experimental Workflow Diagram



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Caption: Workflow for a beverage preservative challenge test.

4.1.3 Detailed Methodology

- Preparation of Yeast Inoculum:
 - Culture the selected yeast strain in an appropriate broth medium until a stationary phase is reached (typically 24-48 hours).
 - Harvest the cells by centrifugation, wash with sterile saline, and resuspend in saline.
 - Adjust the cell suspension to a concentration of approximately 1×10^8 CFU/mL using a spectrophotometer or hemocytometer and confirm by plate count.[\[15\]](#)
- Preparation of Test Samples:
 - Dispense equal volumes of the sterile test beverage into sterile containers.
 - Prepare a stock solution of Natamycin. Add the appropriate amount of the stock solution to each container to achieve the desired final concentrations (e.g., 0, 5, 10, 20 ppm). The "0 ppm" sample serves as the positive control.
 - Ensure the volume of added Natamycin solution is minimal (e.g., less than 1%) to avoid significantly diluting the beverage.[\[15\]](#)
- Inoculation:
 - Inoculate each test and control container with the prepared yeast suspension. The goal is to achieve a final concentration between 1×10^5 and 1×10^6 CFU/mL.[\[15\]](#)
 - Mix thoroughly to ensure uniform distribution of the yeast and Natamycin.
- Incubation and Sampling:
 - Store the inoculated containers at a controlled temperature, typically 20-25°C, away from direct light.[\[15\]](#)
 - Immediately after inoculation (Time 0), and at subsequent time points (e.g., 7, 14, and 28 days), remove an aliquot from each container for analysis.[\[15\]](#)[\[16\]](#)
- Enumeration of Viable Yeast:

- Perform serial dilutions of the collected aliquots in a suitable neutralizer or sterile saline.
- Plate the dilutions onto an appropriate agar medium (e.g., Sabouraud Dextrose Agar).
- Incubate the plates at 20-25°C for 3-5 days, or until colonies are clearly visible.
- Count the colonies on plates with a statistically significant number of colonies (e.g., 30-300 CFU) and calculate the CFU/mL for each sample at each time point.
- Data Analysis:
 - Compare the CFU/mL of the Natamycin-treated samples to the control at each time point.
 - Calculate the log reduction in viable organisms for each Natamycin concentration relative to the initial inoculum level.
 - Efficacy is determined by the extent of log reduction, with specific criteria often defined by regulatory standards (e.g., USP <51>).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses a broth microdilution method to determine the lowest concentration of Natamycin that visibly inhibits yeast growth.

- Prepare a 96-well microtiter plate.
- Add 50 µL of sterile broth medium to all wells.
- Add 50 µL of a Natamycin stock solution (e.g., 128 µg/mL) to the first column of wells.
- Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, creating a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL). Discard the final 50 µL from the last column.
- Prepare a yeast inoculum standardized to approximately 1×10^6 CFU/mL in the test broth.

- Add 50 µL of the standardized inoculum to all wells, resulting in a final inoculum of $\sim 5 \times 10^5$ CFU/mL and halving the Natamycin concentrations in each well.
- Include a positive control (broth + inoculum, no Natamycin) and a negative control (broth only).
- Incubate the plate at 25-30°C for 24-48 hours.
- Determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of Natamycin in which there is no visible turbidity (growth).[\[17\]](#)[\[18\]](#)

Table 2: Reported Minimum Inhibitory Concentrations (MIC) for Natamycin

Target Organism	MIC Range (µg/mL)	References
General Molds	0.5 - 6.0	[3]
General Yeasts	1.0 - 5.0	[3]
Most spoilage yeast strains	< 15.0	[1]
Aspergillus parasiticus	> 7.5	[7]

Disclaimer: These notes and protocols are intended for guidance in a research and development setting. All procedures should be adapted and validated for specific beverage matrices and target organisms. Users must comply with all local and international regulations regarding the use of food additives.

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